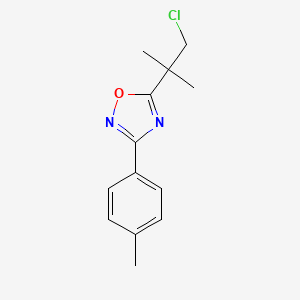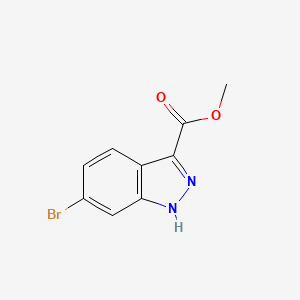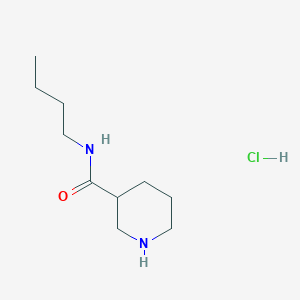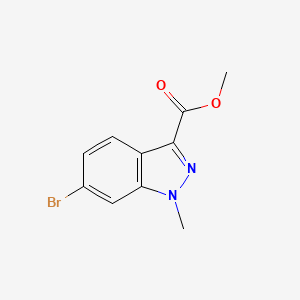
6-Bromo-1-metil-1H-indazol-3-carboxilato de metilo
Descripción general
Descripción
“Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate” is a chemical compound with the molecular formula C10H9BrN2O2 . It is used in the field of medicinal chemistry for the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. In one study, a mixture of methyl 6-bromo-1H-indazole-4-carboxylate and cyclopentylboronic acid in 1,2-dichloroethane was used . The reaction was carried out on a large scale and tolerated a wide range of functional groups .Molecular Structure Analysis
The molecular structure of “Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate” is characterized by the presence of a bromine atom, a methyl group, and an indazole ring . The exact mass of the molecule is 267.98474 g/mol .Chemical Reactions Analysis
The chemical reactions involving “Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate” are complex and involve multiple steps. The compound has been used as a starting material in the synthesis of various derivatives with potential anticancer, antiangiogenic, and antioxidant activities .Physical and Chemical Properties Analysis
“Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate” has a molecular weight of 269.09 g/mol . Its exact mass is 267.98474 g/mol and it has a topological polar surface area of 44.1 Ų . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Se han sintetizado y evaluado derivados del 6-bromo-1-metil-1H-indazol-3-carboxilato de metilo por su potencial como agentes anticancerígenos. Estos compuestos han demostrado la capacidad de inhibir la viabilidad de varias líneas celulares de cáncer humano, incluidas las células de hígado, mama y leucemia. La evaluación generalmente se lleva a cabo utilizando el ensayo de reducción de MTT, que mide la actividad metabólica celular como un indicador de la viabilidad y proliferación celular .
Propiedades Antiangiogénicas
Algunos derivados de este compuesto han demostrado actividades antiangiogénicas significativas. La antiangiogénesis es el proceso de inhibición del crecimiento de nuevos vasos sanguíneos, lo cual es crucial para prevenir el crecimiento tumoral y la metástasis. Estos compuestos pueden potencialmente inhibir las citocinas proangiogénicas, que están asociadas con el desarrollo tumoral .
Efectos Antioxidantes
Los derivados del indazol, incluidos los del this compound, se han evaluado para sus actividades antioxidantes. Se ha encontrado que exhiben actividades de eliminación de radicales libres, lo cual es importante para proteger las células del estrés oxidativo que puede conducir a enfermedades crónicas como el cáncer .
Estudios de Acoplamiento Molecular
Se llevan a cabo estudios in silico de acoplamiento molecular para comprender la interacción entre estos compuestos y las proteínas diana. Esto ayuda a predecir la afinidad de unión y la eficacia potencial de los compuestos como inhibidores de vías biológicas específicas involucradas en las enfermedades .
Potencial Terapéutico para Enfermedades Inflamatorias
Los compuestos del indazol se han estudiado por su potencial terapéutico en el tratamiento de enfermedades inflamatorias. Esto se debe a su estructura química, que les permite interactuar con varios objetivos biológicos que desempeñan un papel en la inflamación .
Actividad Antimicrobiana
La porción del indazol es conocida por sus propiedades antimicrobianas. Los derivados del this compound podrían explorarse por su eficacia contra una gama de patógenos microbianos, contribuyendo al desarrollo de nuevos agentes antibacterianos y antifúngicos .
Desarrollo de Fármacos para Trastornos Neurodegenerativos
Los derivados del indazol han mostrado promesa en el desarrollo de fármacos para trastornos neurodegenerativos. Su potencial para modular varios objetivos biológicos podría convertirlos en candidatos adecuados para el tratamiento de afecciones como la enfermedad de Alzheimer y la enfermedad de Parkinson .
Efectos Antiartríticos
También se han realizado investigaciones sobre los efectos antiartríticos de los derivados del indazol. Estos estudios tienen como objetivo evaluar la capacidad de los compuestos para aliviar los síntomas de la artritis, lo que podría conducir al desarrollo de nuevos tratamientos para esta condición debilitante .
Direcciones Futuras
The future research directions for “Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate” could involve further exploration of its potential medicinal applications, particularly its anticancer, antiangiogenic, and antioxidant properties . Additionally, more studies could be conducted to fully understand its mechanism of action .
Mecanismo De Acción
Target of Action
Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate, a derivative of indazole, is known to have significant biological activity . Indazole derivatives are known to interact with various targets, including kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell biology, particularly in the regulation of cell growth and division .
Mode of Action
It is known that indazole derivatives can inhibit, regulate, and modulate the activity of their target kinases . This can lead to changes in cell growth and division, potentially making these compounds useful in the treatment of diseases such as cancer .
Biochemical Pathways
The biochemical pathways affected by Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate are likely to be those involving its target kinases. For example, CHK1 and CHK2 are involved in the DNA damage response pathway, while h-sgk is involved in the regulation of cell volume . The inhibition, regulation, or modulation of these kinases can therefore affect these pathways and their downstream effects .
Result of Action
The result of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate’s action would depend on its specific targets and mode of action. For example, if it inhibits the activity of kinases involved in cell growth and division, it could potentially slow down or stop the growth of cancer cells .
Propiedades
IUPAC Name |
methyl 6-bromo-1-methylindazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-8-5-6(11)3-4-7(8)9(12-13)10(14)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJICLOHNXORMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677588 | |
| Record name | Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946427-77-6 | |
| Record name | Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

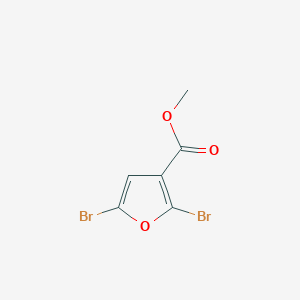

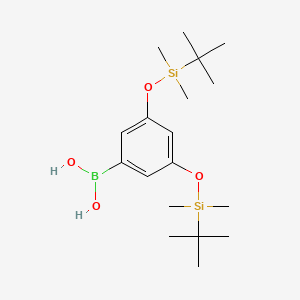

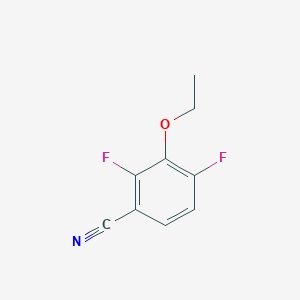
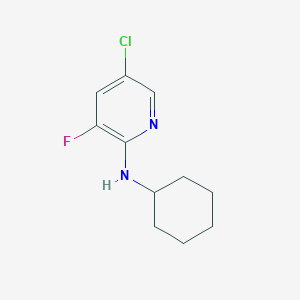

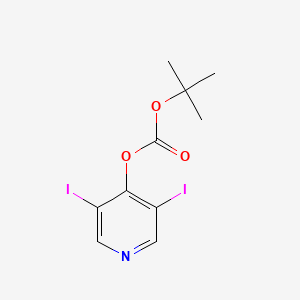
![6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1462921.png)

